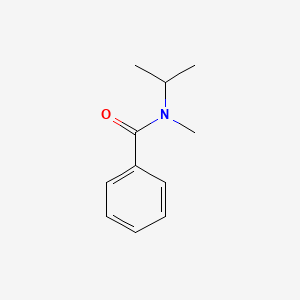
methyl 2-(2,6-difluoropyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,6-difluoropyridin-4-yl)acetate, also known as m2DP, is an organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of many pharmaceuticals, and its unique properties have enabled it to be used in lab experiments to study the mechanism of action of various drugs and their biochemical and physiological effects.
Applications De Recherche Scientifique
M2DP has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of drug metabolism, and the study of drug-target interactions. It has also been used in the study of the biochemical and physiological effects of drugs, and in the development of new drugs and drug delivery systems.
Mécanisme D'action
M2DP acts as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It is believed to bind to the active site of the enzyme and prevent it from catalyzing the reaction of drug substrates. This inhibition of CYP2D6 can lead to an increase in the bioavailability of certain drugs and an increase in their therapeutic efficacy.
Biochemical and Physiological Effects
M2DP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of certain drugs, such as the antidepressant fluoxetine, and to increase the therapeutic efficacy of certain drugs, such as the anti-cancer drug paclitaxel. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the toxicity of certain drugs, such as the anti-inflammatory drug indomethacin.
Avantages Et Limitations Des Expériences En Laboratoire
M2DP has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Its inhibition of CYP2D6 can be useful for studying the mechanism of action of drugs, and its ability to increase the bioavailability of certain drugs can be useful for studying their biochemical and physiological effects. However, its use in lab experiments is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of methyl 2-(2,6-difluoropyridin-4-yl)acetate in scientific research. It could be used to study the mechanism of action of other drugs, and to develop new drugs and drug delivery systems. It could also be used to study the biochemical and physiological effects of other drugs, and to develop new therapeutic agents. Additionally, it could be used to study the effects of drug-drug interactions and to develop new strategies for drug delivery. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals.
Méthodes De Synthèse
M2DP is synthesized from 2,6-difluoropyridine and acetic anhydride. The reaction is carried out in a two-step process, with the first step involving the reaction of 2,6-difluoropyridine with acetic anhydride to form the intermediate product 2,6-difluoropyridine-4-acetate. The second step involves the reaction of this intermediate product with methyl iodide, resulting in the formation of methyl 2-(2,6-difluoropyridin-4-yl)acetate. The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2,6-difluoropyridin-4-yl)acetate involves the reaction of 2,6-difluoropyridine-4-carboxylic acid with methyl acetate in the presence of a catalyst.", "Starting Materials": [ "2,6-difluoropyridine-4-carboxylic acid", "Methyl acetate", "Catalyst" ], "Reaction": [ "Add 2,6-difluoropyridine-4-carboxylic acid and methyl acetate to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1283720-89-7 |
Nom du produit |
methyl 2-(2,6-difluoropyridin-4-yl)acetate |
Formule moléculaire |
C8H7F2NO2 |
Poids moléculaire |
187.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




